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Compound of Interest

Compound Name: Piperazine-2-thione

Cat. No.: B12107080 Get Quote

A comprehensive search of scientific literature and crystallographic databases reveals a

notable absence of a determined crystal structure for piperazine-2-thione. Despite the

importance of the piperazine scaffold in medicinal chemistry and drug development, to date, no

published studies provide experimental crystallographic data, such as unit cell parameters,

space group, or atomic coordinates for this specific compound. This technical guide, therefore,

aims to inform researchers, scientists, and drug development professionals about the current

status of knowledge and provide insights into related structures that may offer some structural

chemical context.

Lack of Experimental Data
Searches of prominent databases, including the Cambridge Structural Database (CSD), have

not yielded any entries for the crystal structure of piperazine-2-thione. Furthermore, a

thorough review of chemical literature did not uncover any articles detailing its synthesis and

subsequent single-crystal X-ray diffraction analysis. This suggests that either the compound

has not yet been successfully crystallized and its structure determined, or the data has not

been made publicly available.

Insights from Related Crystal Structures
In the absence of direct data for piperazine-2-thione, an examination of the crystal structures

of closely related molecules can provide valuable, albeit indirect, information. These related

structures include derivatives of piperazine and other cyclic thioureas.
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Piperazine Derivatives
The crystal structures of numerous N,N'-disubstituted piperazines and piperazine-2,5-dione

have been extensively studied. These studies consistently show that the piperazine ring

typically adopts a chair conformation, which is the most stable arrangement to minimize steric

strain. It is highly probable that the piperazine ring in piperazine-2-thione would also exhibit a

similar chair conformation.

Cyclic Thioureas
The thiourea functional group (-N-C(=S)-N-) is a key feature of piperazine-2-thione. The

crystal packing of cyclic thioureas is often dominated by strong intermolecular hydrogen bonds

of the N-H···S type. These interactions play a crucial role in the formation of supramolecular

assemblies, such as chains or sheets, within the crystal lattice. It is therefore reasonable to

hypothesize that the crystal structure of piperazine-2-thione would also be significantly

influenced by such N-H···S hydrogen bonding.

Computational Approaches as a Potential
Alternative
Given the lack of experimental data, computational modeling presents a viable avenue for

predicting the crystal structure of piperazine-2-thione. Modern crystal structure prediction

(CSP) methods, which utilize computational algorithms to generate and rank plausible crystal

packing arrangements based on their energetic stability, could be employed. Such studies

would provide theoretical insights into the likely crystal system, space group, and

intermolecular interactions of piperazine-2-thione, guiding future experimental efforts towards

its crystallization and structure determination.

Future Outlook
The determination of the crystal structure of piperazine-2-thione would be a valuable

contribution to the field of structural chemistry and drug design. The data would provide precise

information on bond lengths, bond angles, and intermolecular interactions, which are crucial for

understanding its chemical behavior and for designing new molecules with specific biological

activities. Researchers are encouraged to pursue the synthesis, crystallization, and single-

crystal X-ray diffraction analysis of this compound to fill this knowledge gap.
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Logical Relationship of Crystallographic Data
Analysis
The following diagram illustrates the logical workflow for analyzing crystallographic data, a

process that would be applicable to piperazine-2-thione once its crystal structure is

determined.

To cite this document: BenchChem. [Analysis of Piperazine-2-thione Crystal Structure: A
Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12107080#piperazine-2-thione-crystal-structure-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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